Chloro(tert-butyl)phenylphosphine acts as a ligand, forming complexes with transition metals. These complexes are valuable for studying metal-catalyzed reactions, particularly in areas like hydrogenation, hydroformylation, and polymerization. The bulky tert-butyl group on the phosphorus atom sterically hinders the approach of substrates, influencing the reaction selectivity. [Source: Ereztech - ]
Chloro(tert-butyl)phenylphosphine serves as a versatile building block for the synthesis of various phosphine-containing molecules. Through nucleophilic substitution reactions, the chlorine atom can be replaced with other functional groups, leading to the formation of new phosphines with tailored properties. These phosphines find applications in catalysis, medicinal chemistry, and material science. [Source: Sigma-Aldrich - Chloro(tert-butyl)phenylphosphine [CAS 29949-69-7]]
Chloro(tert-butyl)phenylphosphine can be used as a model compound to study phosphorylation reactions, which are crucial processes in biological systems. By investigating its reactivity with different nucleophiles, researchers can gain insights into the mechanisms and factors governing these reactions. [Source: PubChem - Chloro(tert-butyl)phenylphosphine [CID 185712]]
Chloro(tert-butyl)phenylphosphine, with the chemical formula C₁₀H₁₄ClP, features a phosphorus atom bonded to a chloro group, a tert-butyl group, and a phenyl ring. The structure can be represented as follows:
textCl | C6H5-P-(C(CH3)3)
This compound is notable for its steric hindrance due to the bulky tert-butyl group, which affects its reactivity and interactions in
Chloro(tert-butyl)phenylphosphine can be synthesized through several methods:
Chloro(tert-butyl)phenylphosphine finds applications in various fields:
Chloro(tert-butyl)phenylphosphine shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Chloro(tert-butyl)phenylphosphine's unique combination of steric bulk and reactivity makes it particularly valuable in synthetic chemistry compared to these similar compounds.
Chloro(tert-butyl)phenylphosphine is a tertiary phosphine derivative with the IUPAC name tert-butyl-chloro-phenylphosphane. Its systematic nomenclature reflects its structural components: a chlorine atom, a tert-butyl group, and a phenyl ring bonded to a central phosphorus atom. Key synonyms include:
The compound is identified by its CAS registry number 29949-69-7 and EC number 626-590-5.
The molecular formula of Chloro(tert-butyl)phenylphosphine is C₁₀H₁₄ClP, corresponding to a molecular weight of 200.65 g/mol. This formula encompasses:
While direct crystallographic data for Chloro(tert-butyl)phenylphosphine is limited, its stereochemical behavior can be inferred from analogous phosphine derivatives. The phosphorus atom adopts a trigonal pyramidal geometry due to the lone pair and three substituents (Cl, tert-butyl, phenyl). Key stereochemical features include:
The bonding environment of Chloro(tert-butyl)phenylphosphine involves distinct interactions:
Substituent | Bond Length (Å) | Bond Order |
---|---|---|
tert-butyl | ~1.85–1.88 | Single bond (σ) |
Phenyl | ~1.83–1.87 | Single bond (σ) + π-backbonding |
The phenyl group engages in π-backbonding with the phosphorus atom, stabilizing the P–C bond and reducing its length compared to alkyl substituents.
Chloro(tert-butyl)phenylphosphine differs structurally and functionally from related phosphines. A comparison with key analogs is provided below:
Steric and electronic contrasts:
Flammable;Corrosive